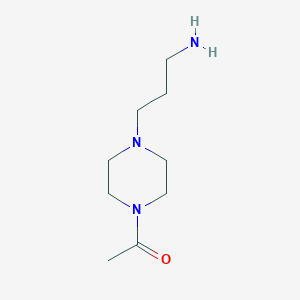

1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone

Description

The exact mass of the compound 3-(4-Acetylpiperazinyl)propanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(3-aminopropyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-9(13)12-7-5-11(6-8-12)4-2-3-10/h2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXHTKGIQPDYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588589 | |

| Record name | 1-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141516-24-7 | |

| Record name | 1-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic protocol for 1-(4-(3-aminopropyl)piperazin-1-yl)ethanone, a piperazine derivative with potential applications in pharmaceutical research and development. The synthesis is designed as a robust two-step process commencing from the readily available starting material, 1-acetylpiperazine. This document outlines the detailed experimental procedures, presents key data in a structured format, and includes a visual representation of the synthetic workflow.

Reaction Scheme

The synthesis of the target compound, this compound, can be efficiently achieved through a two-step reaction sequence. The proposed primary route involves the N-alkylation of 1-acetylpiperazine with a protected 3-halopropylamine, followed by a deprotection step to yield the final product. An alternative, viable pathway involves a Michael addition of 1-acetylpiperazine to acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine.

Primary Synthetic Route:

An In-depth Technical Guide to 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone, also known as 1-acetyl-4-(3-aminopropyl)piperazine, is a piperazine derivative with potential applications in medicinal chemistry and drug discovery. The piperazine scaffold is a common motif in a wide range of biologically active compounds, exhibiting diverse pharmacological activities including antimicrobial, antifungal, and antimalarial properties. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a proposed synthesis protocol, and an exploration of its potential biological significance based on the activities of structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule, some of the presented information is based on predictions and data from close structural analogs.

Chemical Properties

While experimental data for this compound is limited, its fundamental chemical properties can be predicted or inferred from its structure and data available for analogous compounds.

Structural Information

| Property | Value |

| Molecular Formula | C₉H₁₉N₃O[1] |

| IUPAC Name | This compound[1] |

| SMILES | CC(=O)N1CCN(CC1)CCCN[1] |

| InChI | InChI=1S/C9H19N3O/c1-9(13)12-7-5-11(6-8-12)4-2-3-10/h2-8,10H2,1H3[1] |

| InChIKey | RSXHTKGIQPDYQI-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties. It is important to note that most of these values are computationally predicted and await experimental verification.

| Property | Value | Source |

| Molecular Weight | 185.27 g/mol | Calculated |

| Monoisotopic Mass | 185.152812 g/mol [1] | PubChem |

| XlogP3 | -1.0[1] | Predicted by PubChem |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred from analogs |

| pKa (most basic) | ~9.5-10.5 (for the primary amine) | Predicted |

| pKa (most acidic) | Not applicable | - |

Spectroscopic Data (Predicted)

-

¹H NMR: Signals corresponding to the acetyl methyl protons, the methylene protons of the piperazine ring, and the methylene protons of the aminopropyl chain.

-

¹³C NMR: Resonances for the carbonyl carbon of the acetyl group, the methyl carbon, and the various methylene carbons of the piperazine and aminopropyl moieties.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl groups, C=O stretching of the amide, and C-N stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. Predicted m/z values for various adducts are available.[1]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the acetylation of 1-(3-aminopropyl)piperazine. This method is analogous to the synthesis of other N-acetylated piperazine derivatives.

Reaction Scheme:

Figure 1. Proposed synthesis of this compound.

Methodology:

-

Dissolution: Dissolve 1-(3-aminopropyl)piperazine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable aprotic solvent like dichloromethane (DCM).

-

Acylation: Cool the solution in an ice bath and add acetic anhydride or acetyl chloride (1 equivalent) dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activity and Potential Applications

While no specific biological activities have been reported for this compound, the piperazine core is a well-established pharmacophore in numerous therapeutic agents.[2]

Potential Antimicrobial and Antifungal Activity

Piperazine derivatives have been extensively investigated for their antimicrobial and antifungal properties. The introduction of different substituents on the piperazine ring can modulate the spectrum and potency of their activity. It is plausible that this compound could exhibit similar properties.

Potential Antimalarial Activity

Derivatives of 1,4-bis(3-aminopropyl)piperazine have been synthesized and evaluated for their antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum.[3] This suggests that the aminopropylpiperazine scaffold could be a valuable starting point for the development of new antimalarial agents.

Role as a Synthetic Intermediate

Given its structure, this compound can serve as a versatile intermediate in the synthesis of more complex molecules. The primary amine offers a reactive site for further functionalization, allowing for the construction of libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for structurally similar compounds like other aminopropylpiperazines, the following precautions are recommended:

-

Hazard Class: Likely to be corrosive and may cause skin burns and eye damage.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Logical Relationships and Workflows

The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel piperazine derivative like this compound.

Figure 2. Workflow for the synthesis and evaluation of piperazine derivatives.

References

An In-depth Technical Guide on the Predicted Mechanism of Action of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature and publicly available databases lack specific experimental data on the mechanism of action for the compound 1-(4-(3-aminopropyl)piperazin-1-yl)ethanone. This guide, therefore, presents a predicted mechanism of action based on the well-documented pharmacology of structurally similar piperazine derivatives. The information provided herein is intended for research and informational purposes and should be validated through experimental investigation.

Introduction

This compound is a synthetic organic molecule featuring a piperazine core, a structural motif prevalent in a vast array of biologically active compounds. The piperazine ring is a versatile scaffold in medicinal chemistry, known to interact with various biological targets, particularly within the central nervous system (CNS).[1][2][3] Many piperazine derivatives have been developed as therapeutic agents, including antipsychotics, antidepressants, and anxiolytics.[3] Furthermore, the piperazine scaffold is a building block for numerous molecules investigated for their anticancer properties, which can induce cell cycle arrest and inhibit angiogenesis.[4][5]

This technical guide will explore the predicted mechanism of action of this compound by drawing parallels with the known pharmacological profiles of related N-acetyl and aminopropyl piperazine compounds. We will delve into its potential molecular targets, the signaling pathways it may modulate, and the experimental protocols that would be essential for elucidating its precise biological activity.

Predicted Molecular Targets and Mechanism of Action

Based on its structural components—a piperazine ring, an aminopropyl side chain, and an N-acetyl group—this compound is predicted to primarily target G-protein coupled receptors (GPCRs), with a potential for activity at other targets implicated in oncology.

2.1. Central Nervous System Targets: Serotonin and Dopamine Receptors

The arylpiperazine moiety is a well-established pharmacophore for serotonin (5-HT) and dopamine (D) receptors.[6][7][8][9] Numerous CNS-active drugs leverage this scaffold to modulate neurotransmission.[1][3][10]

-

Serotonin (5-HT) Receptors: Piperazine derivatives frequently exhibit high affinity for various 5-HT receptor subtypes, particularly the 5-HT1A and 5-HT2A receptors.[7][11] Depending on the specific substitutions, these compounds can act as agonists, partial agonists, or antagonists. Interaction with the 5-HT1A receptor is a common mechanism for anxiolytic and antidepressant drugs.[7][12]

-

Dopamine (D2/D3) Receptors: Many piperazine-based compounds are potent ligands for D2 and D3 dopamine receptors.[6][8][13][14] Antagonism at these receptors is a hallmark of typical and atypical antipsychotic medications. The structural features of this compound suggest a possible interaction with the binding sites of these receptors.

2.2. Potential Anticancer Activity

The piperazine scaffold is also integral to a number of compounds investigated for their anticancer properties.[4][5][15][16] These derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[4][15] The potential mechanisms for such activity include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of malignant cells.[5]

-

Inhibition of Kinases: Modulating signaling pathways crucial for cancer cell growth and survival.

Quantitative Data Summary (Hypothetical)

While no specific quantitative data exists for this compound, the following table outlines the key parameters that would be determined to characterize its pharmacological profile.

| Parameter | Description | Typical Assay | Significance |

| Ki (nM) | Inhibition Constant: A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. | Radioligand Binding Assay | Determines the potency of the compound at its molecular target. |

| IC50 (nM) | Half-maximal Inhibitory Concentration: The concentration of a drug that is required for 50% inhibition of a biological process. | Enzyme Inhibition Assay, Cell Proliferation Assay | Measures the functional potency of an antagonist or inhibitor. |

| EC50 (nM) | Half-maximal Effective Concentration: The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. | Second Messenger Assay (e.g., cAMP), Reporter Gene Assay | Measures the functional potency of an agonist. |

| LD50 (mg/kg) | Median Lethal Dose: The dose of a substance that is lethal to 50% of a test population. | In vivo Toxicity Studies | Provides an indication of the acute toxicity of the compound. |

Experimental Protocols (Generalized)

The following are generalized experimental protocols that would be employed to investigate the mechanism of action of this compound.

4.1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the compound for a panel of receptors (e.g., serotonin, dopamine, adrenergic receptors).

-

Methodology:

-

Prepare cell membranes expressing the receptor of interest.

-

Incubate the membranes with a specific radioligand (a radioactively labeled drug with known high affinity for the receptor) and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki value.

-

4.2. Second Messenger Assays (e.g., cAMP Assay)

-

Objective: To determine the functional activity (agonist or antagonist) of the compound at a GPCR.

-

Methodology:

-

Culture cells expressing the GPCR of interest.

-

Treat the cells with varying concentrations of the test compound.

-

For antagonist testing, co-incubate with a known agonist.

-

Lyse the cells and measure the intracellular concentration of a second messenger (e.g., cyclic AMP for Gs or Gi coupled receptors) using an ELISA-based kit.

-

Generate a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

-

4.3. Cell Viability/Cytotoxicity Assays (e.g., MTT Assay)

-

Objective: To assess the effect of the compound on the viability and proliferation of cancer cell lines.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

-

Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

Calculate the percentage of cell viability relative to untreated controls to determine the IC50 value.

-

Visualizations: Signaling Pathways and Workflows

5.1. Predicted Signaling Pathways

The following diagrams illustrate the potential signaling pathways that this compound might modulate, based on its predicted interaction with serotonin and dopamine receptors.

Caption: Predicted agonist activity at the 5-HT1A receptor.

Caption: Predicted antagonist activity at the D2 receptor.

5.2. Experimental Workflow

The following diagram outlines a typical workflow for characterizing the mechanism of action of a novel compound like this compound.

Caption: A typical workflow for characterizing a novel compound.

Conclusion

While specific data for this compound is not currently available, its chemical structure strongly suggests potential activity as a modulator of CNS receptors, particularly serotonin and dopamine receptors. Furthermore, a possible role in cancer therapeutics cannot be ruled out based on the known activities of other piperazine derivatives. The predicted mechanisms and experimental workflows outlined in this guide provide a robust framework for initiating the pharmacological investigation of this and other novel piperazine-containing compounds. Experimental validation is crucial to confirm these hypotheses and to fully elucidate the therapeutic potential of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 13. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. | Semantic Scholar [semanticscholar.org]

- 15. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]

- 16. mdpi.com [mdpi.com]

In-Depth Technical Guide: Physicochemical Properties of 1,4-Bis(3-aminopropyl)piperazine (CAS 7209-38-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,4-Bis(3-aminopropyl)piperazine, identified by CAS number 7209-38-3. The information herein is compiled for use in research, chemical synthesis, and development applications, with a focus on delivering precise, quantitative data and standardized methodologies.

Core Physicochemical Data

1,4-Bis(3-aminopropyl)piperazine is a versatile diamine compound used as a chemical intermediate, particularly in the synthesis of polymers and specialty chemicals.[1][2][3] Its distinct molecular structure, featuring a central piperazine ring with two aminopropyl side chains, dictates its chemical behavior and physical characteristics.

The quantitative physicochemical properties of 1,4-Bis(3-aminopropyl)piperazine are summarized in the table below for ease of reference and comparison.

| Property | Value | Units | Conditions / Notes | Source(s) |

| Identifier Information | ||||

| CAS Number | 7209-38-3 | - | - | [4][5][6] |

| IUPAC Name | 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine | - | - | [7] |

| Molecular Formula | C₁₀H₂₄N₄ | - | - | [4][7][8] |

| Molecular Weight | 200.32 / 200.33 | g/mol | - | [6][7][8] |

| Physical Properties | ||||

| Physical Form | Clear, colorless to pale yellow liquid | - | Ambient temperature | [9] |

| Melting Point | 14 - 15 | °C | (lit.) | [5][6][8] |

| Boiling Point | 150 - 152 | °C | at 2 mmHg | [6][8] |

| 335 | °C | at 760 mmHg (Predicted) | [4] | |

| Density | 0.973 | g/mL | at 25 °C (lit.) | [5][6][8] |

| Refractive Index | 1.502 | n20/D | (lit.) | [6][8] |

| Vapor Pressure | 0.0001 / 0.133 | mmHg / Pa | at 25 °C | [4][6] |

| Vapor Density | 6.9 | - | (vs air) | [6][8] |

| Flash Point | 162 - 163 / 325 | °C / °F | Closed cup | [5][6][8] |

| Chemical Properties | ||||

| Water Solubility | Very soluble / Fully miscible | - | - | [4][6][10] |

| logP (Octanol/Water) | -1.43 | - | at 25°C and pH 12.5 | [6][11] |

| pKa | 10.69 ± 0.10 | - | (Predicted) | [6][11] |

| pH | 11.7 | - | at 1 g/L and 20°C | [6][11] |

| Surface Tension | 39.96 | mN/m | at 1 g/L and 20°C | [6][11] |

Experimental Protocols

The following section details the standardized methodologies, primarily based on OECD (Organisation for Economic Co-operation and Development) guidelines, that are typically employed to determine the key physicochemical properties listed above. These protocols ensure data accuracy, reproducibility, and international acceptance.

Melting Point Determination (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[12][13]

-

Principle: A small, representative sample of the substance is heated at a controlled rate, and the temperatures at the beginning and end of the melting process are recorded.

-

Apparatus: A capillary tube apparatus with a heated metal block or liquid bath, a calibrated thermometer, and a light source for observation are used.[2][12]

-

Methodology:

-

A small amount of the dried, powdered substance is packed into a capillary tube.

-

The tube is placed in the heating block/bath of the melting point apparatus.

-

The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to liquefy (initial melting) and the temperature at which it becomes completely liquid (final melting) are recorded to define the melting range.[12]

-

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][14]

-

Principle: The substance is heated, and the temperature at which it boils under atmospheric or reduced pressure is measured. For pressure-sensitive substances, the boiling point is often reported at a specific reduced pressure.

-

Apparatus: Methods include ebulliometers, dynamic vapor pressure instruments, or distillation apparatuses, all equipped with precise temperature and pressure measurement devices.[11][15]

-

Methodology (Distillation Method):

-

The liquid is placed in a distillation flask with boiling chips.

-

A condenser and a calibrated thermometer are fitted to the flask, with the thermometer bulb positioned just below the side arm of the condenser.

-

The flask is heated gently.

-

The boiling point is recorded as the stable temperature observed on the thermometer during the distillation process when vapor and liquid are in equilibrium.[15]

-

Water Solubility (OECD Guideline 105)

This guideline determines the saturation mass concentration of a substance in water at a given temperature.[8][16]

-

Principle: An excess amount of the test substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

-

Apparatus: A constant temperature bath/shaker, centrifuge or filtration system, and an analytical instrument (e.g., HPLC, GC) for concentration measurement.

-

Methodology (Flask Method - for solubilities > 10⁻² g/L):

-

An excess of the substance is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[7]

-

The mixture is then centrifuged or filtered to remove undissolved solid/liquid.

-

The concentration of the substance in the clear aqueous solution is measured using a validated analytical technique.[4][7]

-

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The partition coefficient (P_ow_ or K_ow_) is the ratio of a chemical's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium. It is usually expressed as its logarithm (logP).[5][9]

-

Principle: The "Shake Flask Method" involves dissolving the test substance in a two-phase system of n-octanol and water and allowing it to partition between them.

-

Apparatus: Separatory funnels or centrifuge tubes with stoppers, a mechanical shaker, a centrifuge, and analytical instrumentation to determine the substance's concentration in each phase.

-

Methodology:

-

Prepare mutually saturated n-octanol and water.

-

Add a known amount of the test substance to a vessel containing known volumes of the two solvents. The concentration should not exceed 0.01 mol/L in either phase.[5]

-

The vessel is shaken vigorously until equilibrium is reached, followed by centrifugation to ensure complete phase separation.[9]

-

The concentration of the substance in both the n-octanol and water phases is measured.

-

The logP is calculated as log₁₀([Concentration in Octanol] / [Concentration in Water]).

-

Dissociation Constant (pKa) Determination

The pKa is a measure of the strength of an acid in solution. For a basic compound like 1,4-Bis(3-aminopropyl)piperazine, it refers to the pKa of its conjugate acid.

-

Principle: Potentiometric titration is a standard method where the pH of a solution of the substance is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at the half-equivalence point.[17]

-

Apparatus: A calibrated pH meter with a suitable electrode, a burette for precise titrant delivery, and a magnetic stirrer.

-

Methodology:

-

A solution of the compound at a known concentration is prepared in water or a suitable solvent.

-

The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.

-

A standard solution of a strong acid (e.g., HCl) is added in small, precise volumes from the burette.

-

The pH is recorded after each addition, allowing the solution to stabilize.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa value(s) are determined from the inflection points of the curve.[18]

-

Visualizations

The following diagrams illustrate a standard experimental workflow and the key application areas for 1,4-Bis(3-aminopropyl)piperazine.

References

- 1. China 1,4-Bis(3-aminopropyl)piperazine CAS 7209-38-3 factory and manufacturers | Unilong [unilongmaterial.com]

- 2. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 3. 1,4-Bis(3-aminopropyl)piperazine-India Fine Chemicals [indiafinechemicals.com]

- 4. filab.fr [filab.fr]

- 5. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. OECD 105 - Phytosafe [phytosafe.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. oecd.org [oecd.org]

- 12. laboratuar.com [laboratuar.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. oecd.org [oecd.org]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone and its Parent Amine, 1,4-Bis(3-aminopropyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of piperazine derivatives, with a primary focus on 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone and its well-documented parent amine, 1,4-Bis(3-aminopropyl)piperazine. Due to the limited availability of experimental data for the title compound, this guide leverages information on its closely related analogue to provide a thorough and practical resource for researchers in drug discovery and development.

This compound: IUPAC Name and Structure

The compound with the common name this compound is a monosubstituted piperazine derivative. Its chemical identity is formally defined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 1-[4-(3-aminopropyl)piperazin-1-yl]ethanone[1]

Chemical Structure:

Caption: 2D structure of this compound.

Molecular Formula: C₉H₁₉N₃O[1]

Currently, there is a notable absence of published experimental data for this compound. Publicly accessible databases primarily contain predicted physicochemical properties. To provide a more substantive technical resource, the following sections will focus on its parent amine, 1,4-Bis(3-aminopropyl)piperazine, for which extensive experimental data is available.

1,4-Bis(3-aminopropyl)piperazine: A Comprehensive Profile

1,4-Bis(3-aminopropyl)piperazine is a symmetrical diamine that serves as a versatile building block in organic synthesis and has been investigated for various applications, including its use in the development of therapeutic agents.

IUPAC Name: 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine[2]

Synonyms: 1,4-Di(3-aminopropyl)piperazine, N,N'-Bis(3-aminopropyl)piperazine[3]

Chemical Structure:

Caption: 2D structure of 1,4-Bis(3-aminopropyl)piperazine.

Physicochemical Properties

A summary of the key physicochemical properties of 1,4-Bis(3-aminopropyl)piperazine is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₄N₄ | [2] |

| Molecular Weight | 200.32 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 150-152 °C at 2 mmHg | [3][5] |

| Melting Point | 15 °C | [5] |

| Density | 0.973 g/mL at 25 °C | [3][5] |

| Refractive Index | 1.502 (n20/D) | [5] |

| CAS Number | 7209-38-3 | [2] |

Experimental Protocols: Synthesis of Piperazine Derivatives

General Synthesis of an N-Acetylated Piperazine Derivative

Caption: Generalized workflow for the N-acetylation of a piperazine derivative.

Detailed Methodology:

-

Reaction Setup: To a solution of 1,4-bis(3-aminopropyl)piperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.1 equivalents) as a base.

-

Acetylation: Cool the mixture to 0°C in an ice bath. Slowly add acetic anhydride (1 equivalent) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent, such as ethyl acetate.

-

Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-acetylated piperazine derivative.

Biological and Research Applications

Piperazine and its derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. While specific data for this compound is lacking, the broader family of piperazine-containing molecules has been extensively studied.

-

Anthelmintic Agents: Piperazine salts have been historically used as anthelmintic drugs for the treatment of parasitic worm infections.

-

Antipsychotics and Antidepressants: The piperazine ring is a common scaffold in a variety of central nervous system (CNS) active drugs, including antipsychotics and antidepressants.

-

Antihistamines: Several well-known antihistamines incorporate the piperazine moiety in their chemical structures.

-

Anti-inflammatory and Antimicrobial Agents: Research has demonstrated that certain piperazine derivatives possess anti-inflammatory and antimicrobial properties, making them promising candidates for the development of new therapeutic agents.[6]

-

Antimalarial Activity: Derivatives of 1,4-bis(3-aminopropyl)piperazine have been synthesized and evaluated for their activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[7]

-

Neurodegenerative Diseases: Novel derivatives of 1,4-bis(3-aminopropyl)piperazine have been investigated for their potential in the treatment and prevention of tauopathies, a class of neurodegenerative diseases that includes Alzheimer's disease.[8][9]

Conclusion

This compound represents an interesting but currently understudied member of the piperazine family. While its specific biological activities and experimental parameters remain to be elucidated, its structural relationship to the well-characterized and versatile compound, 1,4-Bis(3-aminopropyl)piperazine, suggests its potential as a valuable building block in medicinal chemistry. This guide provides a foundational understanding of this class of compounds, offering researchers the necessary information to explore their synthesis and potential therapeutic applications further. The provided experimental framework for N-acetylation can serve as a starting point for the synthesis and subsequent investigation of this compound and other novel piperazine derivatives.

References

- 1. PubChemLite - this compound (C9H19N3O) [pubchemlite.lcsb.uni.lu]

- 2. L12508.22 [thermofisher.com]

- 3. China 1,4-Bis(3-aminopropyl)piperazine CAS 7209-38-3 factory and manufacturers | Unilong [unilongmaterial.com]

- 4. 1,4-Bis(3-aminopropyl)piperazine = 98 7209-38-3 [sigmaaldrich.com]

- 5. 1,4-ビス(3-アミノプロプル)ピペラジン ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis and antimalarial evaluation of new 1,4-bis(3-aminopropyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP3271335A1 - Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use - Google Patents [patents.google.com]

- 9. Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to N,N'-Bis(3-aminopropyl)piperazine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The N,N'-bis(3-aminopropyl)piperazine scaffold is a versatile and privileged structure in medicinal chemistry. Its unique combination of a rigid piperazine core and flexible aminopropyl side chains provides an excellent framework for developing therapeutic agents across various disease areas. The two primary amine groups offer reactive sites for a wide range of chemical modifications, allowing for the creation of large and diverse compound libraries. This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of these derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Antimalarial Activity

Derivatives of N,N'-bis(3-aminopropyl)piperazine have shown significant promise as antimalarial agents, particularly against chloroquine-resistant strains of Plasmodium falciparum. The mechanism often mirrors that of 4-aminoquinolines, involving accumulation in the parasite's acidic food vacuole and subsequent inhibition of β-hematin formation—a crucial process for detoxifying heme released from digested hemoglobin.[1][2][3]

Quantitative Data: Antimalarial Activity

The following table summarizes the in vitro activity of selected N,N'-bis(3-aminopropyl)piperazine derivatives against the chloroquine-resistant FcB1 strain of P. falciparum.

| Compound ID | R Group (Modification on terminal amine) | IC₅₀ (nM) vs. P. falciparum (FcB1) | CC₅₀ (µM) vs. MRC-5 cells | Selectivity Index (CC₅₀/IC₅₀) | β-hematin Inhibition (%) at 200 µM |

| CQ | (Reference Drug) | 189 (± 0.6) | 62.3 | 330 | 62 |

| Cpd 1 | 2-Naphthylmethyl | 40.6 (± 4.7) | 94.7 | 2332 | > 95 |

| Cpd 2 | 3,4-Dichlorobenzyl | 111 (± 19) | 170 | 1531 | > 95 |

| Cpd 3 | Benzoxazol-2-yl | 1333 (± 57) | > 200 | > 150 | 29 |

| Cpd 4 | 7-Chloroquinolin-4-yl | 12 (± 1) | 30 | 2500 | > 95 |

| Data sourced from Ryckebusch A, et al. (2003).[4][5] |

Experimental Protocol: In Vitro β-Hematin Formation Inhibition Assay

This assay colorimetrically measures the ability of a compound to inhibit the formation of β-hematin (hemozoin) from hemin, mimicking the process in the parasite's food vacuole.[3][6][7]

-

Reagent Preparation:

-

Prepare a stock solution of hemin chloride (e.g., 25 mM) in dimethyl sulfoxide (DMSO).

-

Prepare test compounds at various concentrations in DMSO.

-

Prepare a 1 M acetate buffer, pH 4.8.

-

-

Assay Procedure (96-well plate):

-

To each well, add 50 µL of the hemin chloride stock solution.

-

Add 50 µL of the test compound solution (or DMSO for negative control, chloroquine for positive control).

-

Initiate the reaction by adding 100 µL of the pre-warmed (37°C) acetate buffer.

-

Incubate the plate at 37°C for 48 hours to allow for β-hematin formation.

-

-

Quantification:

-

After incubation, centrifuge the plate (e.g., 4000 rpm for 15 min).

-

Discard the supernatant and wash the pellet three times with 200 µL of DMSO to remove unreacted hemin.

-

Dissolve the final pellet (β-hematin) in 200 µL of 0.2 N NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage inhibition compared to the negative control.

-

Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the compound concentration.

-

Visualizations: Synthesis and Mechanism

Caption: General synthesis of N,N'-bis(3-aminopropyl)piperazine derivatives.

Caption: Inhibition of heme detoxification by piperazine derivatives.

Anticancer Activity

Certain N,N'-bis(3-aminopropyl)piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8] The structural motif is often incorporated into larger molecules designed to inhibit specific targets in cancer signaling pathways, such as protein kinases. The piperazine core can improve solubility and pharmacokinetic properties of the overall molecule.[9]

Quantitative Data: Anticancer Activity

The table below presents the growth inhibitory effects of representative piperazine derivatives on different cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | Activity Metric | Value (µM) |

| 4d | 1,4-bis[3-(amino-dithiocarboxy)propionyl] | HL-60 (Leukemia) | % Inhibition at 10 µM | 90%[8] |

| XVI | Pyrazolo[3,4-d]pyrimidine-piperazine | NCI-H522 (Non-Small Cell Lung) | GI₅₀ | 1.17[9] |

| XVI | UO-31 (Renal Cancer) | GI₅₀ | 1.25[9] | |

| XVI | SK-MEL-5 (Melanoma) | GI₅₀ | 1.34[9] | |

| GI₅₀: Concentration causing 50% growth inhibition. |

Experimental Protocol: MTT Cell Proliferation Assay

This colorimetric assay assesses cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Culture:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for an additional 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI₅₀/IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

-

Visualization: PI3K/Akt Signaling Pathway Inhibition

Many anticancer agents target the PI3K/Akt pathway, which is crucial for tumor cell survival and proliferation.[10][11][12][13] Piperazine derivatives can be designed to inhibit key kinases in this cascade.

Caption: Potential inhibition points for piperazine drugs in the PI3K/Akt pathway.

Neuroprotective and Antiviral/Antimicrobial Activities

The N,N'-bis(3-aminopropyl)piperazine scaffold has also been explored for its potential in treating neurodegenerative diseases, such as those involving tau protein pathology (Tauopathies).[14][15][16] Furthermore, various derivatives have been synthesized and tested for broad-spectrum antimicrobial, antifungal, and antiviral activities.[17][18][19][20][21][22]

Quantitative Data: Antiviral and Antimicrobial Activity

| Compound Class | Organism/Virus | Activity Metric | Value |

| N,N'-bis-5-nitropyrimidyl dispirotripiperazine | Herpes Simplex Virus-1 (HSV-1) | IC₅₀ | ~1.0 µM[18][22] |

| N,N'-bis-5-nitropyrimidyl dispirotripiperazine | GMK Cells (Cytotoxicity) | CC₅₀ | > 200 µM[18] |

| Piperazine-thiadiazole derivative | E. coli | MIC | 8 µg/mL[20] |

| Piperazine-thiadiazole derivative | S. aureus | MIC | 16 µg/mL[20] |

| IC₅₀: 50% inhibitory concentration. CC₅₀: 50% cytotoxic concentration. MIC: Minimum Inhibitory Concentration. |

Experimental Protocol: Antiviral Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC₅₀).[23][24][25]

-

Cell Plating: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in 6-well or 12-well plates.

-

Virus-Compound Incubation:

-

Prepare serial dilutions of the test compound in a virus diluent (e.g., serum-free media).

-

Mix each compound dilution with a constant amount of virus (e.g., 100 plaque-forming units, PFU).

-

Incubate the mixture for 1 hour at 37°C to allow the compound to neutralize the virus.

-

-

Infection:

-

Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.

-

Allow the virus to adsorb for 1-2 hours, gently rocking the plates every 15-20 minutes.

-

-

Overlay and Incubation:

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., media containing 1% agarose or methylcellulose) to restrict virus spread.

-

Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to form (typically 2-5 days).

-

-

Plaque Visualization and Counting:

-

Fix the cells (e.g., with 10% formalin).

-

Stain the cell monolayer with a dye such as crystal violet. Plaques will appear as clear zones against a stained background.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).

-

Determine the IC₅₀ value from the dose-response curve.

-

Visualization: General Biological Screening Workflow

Caption: A typical workflow for evaluating novel chemical entities.

References

- 1. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vitro and in vivo antimalarial activity of N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]

- 7. medipol.edu.tr [medipol.edu.tr]

- 8. [Synthesis and anti-tumor activities of 1,4-bis[3-(amino-dithiocarboxy)propionyl] piperazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cusabio.com [cusabio.com]

- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 14. Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use - Eureka | Patsnap [eureka.patsnap.com]

- 15. EP3271335A1 - Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use - Google Patents [patents.google.com]

- 16. WO2006051489A1 - Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases - Google Patents [patents.google.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]

- 21. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bioagilytix.com [bioagilytix.com]

- 24. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 25. avys.omu.edu.tr [avys.omu.edu.tr]

Unraveling the Therapeutic Potential of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities. This technical guide focuses on the specific derivative, 1-(4-(3-aminopropyl)piperazin-1-yl)ethanone, exploring its potential therapeutic targets and the underlying biological rationale. While direct, extensive research on this particular molecule is limited, this paper aims to synthesize the available information on closely related analogues and the broader piperazine class to illuminate its potential avenues for drug discovery and development.

Introduction to Piperazine Derivatives in Drug Discovery

Piperazine and its derivatives are a versatile class of compounds with a broad spectrum of biological activities. They are integral to drugs targeting a variety of conditions, including but not limited to, infectious diseases, central nervous system disorders, and cancer. The two nitrogen atoms within the piperazine ring offer key points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of an aminopropyl side chain and an acetyl group, as seen in this compound, presents a unique chemical entity with the potential for novel biological interactions.

Potential Therapeutic Targets and Mechanisms of Action

Based on the pharmacological profiles of structurally similar piperazine derivatives, several potential therapeutic targets can be postulated for this compound.

Antimicrobial and Antifungal Activity

Numerous piperazine derivatives have demonstrated significant antimicrobial and antifungal properties. The proposed mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. For instance, studies on other piperazine-containing compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal species like Candida albicans and Aspergillus niger. The aminopropyl and acetyl moieties of the target compound could play a crucial role in its interaction with microbial targets.

Antimalarial Potential

Derivatives of 1,4-bis(3-aminopropyl)piperazine have been investigated for their antimalarial activity.[1] These compounds are thought to act by inhibiting the formation of β-hematin in the food vacuole of the Plasmodium falciparum parasite, a mechanism similar to that of chloroquine.[1] The structural similarity suggests that this compound could also interfere with this critical detoxification pathway in the malaria parasite.

Antitubercular Activity

Recent research has highlighted the potential of piperazine analogues in combating tuberculosis. Some synthesized piperazine derivatives have exhibited promising minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis. The specific structural features of this compound may allow it to effectively target key pathways essential for the survival of the tubercle bacillus.

Central Nervous System (CNS) Activity

The piperazine nucleus is a common feature in many centrally acting agents. Analogues have been explored for their anticonvulsant, antidepressant, and antipsychotic properties. While specific data for this compound is not available, the potential to cross the blood-brain barrier and modulate neurotransmitter systems cannot be ruled out and warrants further investigation.

Experimental Protocols for Target Validation and Compound Screening

To elucidate the therapeutic potential of this compound, a systematic approach involving a battery of in vitro and in vivo assays is necessary. The following are representative experimental protocols that could be employed.

General Workflow for Preliminary Screening

A logical workflow for the initial biological evaluation of this compound would involve a series of tiered screens to identify its primary biological activities.

References

Spectroscopic and Synthetic Profile of 1,4-bis(3-aminopropyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and a plausible synthetic route for the versatile diamine, 1,4-bis(3-aminopropyl)piperazine. This compound serves as a crucial building block in the synthesis of various biologically active molecules, including antimalarial agents. The following sections detail its key spectroscopic characteristics and the experimental procedures for their acquisition, presented in a format tailored for scientific and research applications.

Spectroscopic Data

The structural elucidation of 1,4-bis(3-aminopropyl)piperazine is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The quantitative data from these techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 1,4-bis(3-aminopropyl)piperazine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.75 | Triplet | 4H | -CH₂-NH₂ |

| ~2.40 | Broad Singlet | 8H | Piperazine ring protons |

| ~2.35 | Triplet | 4H | -N-CH₂-CH₂- |

| ~1.60 | Quintet | 4H | -CH₂-CH₂-CH₂- |

| ~1.30 | Broad Singlet | 4H | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data for 1,4-bis(3-aminopropyl)piperazine

| Chemical Shift (δ) ppm | Assignment |

| ~57.0 | Piperazine ring carbons |

| ~55.0 | -N-C H₂-CH₂- |

| ~40.5 | -C H₂-NH₂ |

| ~28.0 | -CH₂-C H₂-CH₂- |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 1,4-bis(3-aminopropyl)piperazine

| m/z | Relative Intensity (%) | Assignment |

| 200.2 | ~30 | [M]⁺ (Molecular Ion) |

| 114.1 | 100 | [M - C₃H₇N₂]⁺ |

| 99.1 | ~85 | [M - C₄H₁₀N₂]⁺ |

| 70.1 | ~60 | [C₄H₈N]⁺ |

| 56.1 | ~55 | [C₃H₆N]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Absorption Bands for 1,4-bis(3-aminopropyl)piperazine

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3360 - 3280 | Medium-Strong | N-H Stretch | Primary Amine (-NH₂) |

| 2950 - 2800 | Strong | C-H Stretch | Aliphatic (CH₂) |

| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1470 - 1440 | Medium | C-H Bend (Scissoring) | Aliphatic (CH₂) |

| 1150 - 1050 | Medium-Strong | C-N Stretch | Aliphatic Amine |

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 10-20 mg of 1,4-bis(3-aminopropyl)piperazine in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, the spectral width is set from 0 to 10 ppm. For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of 0 to 60 ppm.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source via direct infusion. The mass spectrometer is operated in positive ion mode, and the data is collected over a mass-to-charge (m/z) range of 50-500.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Synthesis of 1,4-bis(3-aminopropyl)piperazine

A common synthetic route to 1,4-bis(3-aminopropyl)piperazine involves the cyanoethylation of piperazine followed by the reduction of the resulting dinitrile.

Caption: Synthesis of 1,4-bis(3-aminopropyl)piperazine.

Spectroscopic Characterization Workflow

The structural confirmation and purity assessment of synthesized 1,4-bis(3-aminopropyl)piperazine follows a logical workflow.

Caption: Workflow for spectroscopic characterization.

The Discovery of 1,4-bis(3-aminopropyl)piperazine Libraries for Antimalarial Drug Development: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the discovery and development of 1,4-bis(3-aminopropyl)piperazine-based compound libraries as a promising class of antimalarial agents. This document is intended for researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.

Introduction

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the urgent development of novel antimalarial drugs. One promising avenue of research has been the exploration of 1,4-bis(3-aminopropyl)piperazine derivatives. These compounds have shown significant activity against chloroquine-resistant parasites, with a mechanism of action that is not only analogous to chloroquine but also extends to novel targets within the parasite. This guide details the quantitative biological data, experimental methodologies, and the current understanding of the signaling pathways and mechanisms of action of these compounds.

Data Presentation: In Vitro Activity of 1,4-bis(3-aminopropyl)piperazine Derivatives

The following tables summarize the in vitro antimalarial activity, cytotoxicity, and inhibition of β-hematin formation for key compounds from the 1,4-bis(3-aminopropyl)piperazine libraries. The data is compiled from seminal studies on this compound class.

Table 1: Antimalarial Activity and Cytotoxicity of N¹-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine Derivatives [1]

| Compound | R (Terminal Group) | IC₅₀ (nM) vs. P. falciparum (FcB1 strain) | CC₅₀ (µM) vs. MRC-5 cells | Selectivity Index (CC₅₀/IC₅₀) |

| Chloroquine | - | 126 | 120 | 952 |

| 1a | H | 430 | >100 | >233 |

| 1b | CH₃ | 380 | >100 | >263 |

| 1c | C₂H₅ | 290 | >100 | >345 |

| 2a | Benzyl | 120 | 25 | 208 |

| 2b | 4-Chlorobenzyl | 80 | 20 | 250 |

| 3a | Phenyl | 90 | 30 | 333 |

| 3b | 4-Methoxyphenyl | 70 | 40 | 571 |

Table 2: In Vitro Activity of 1,4-bis(3-aminopropyl)piperazine Derivatives with Non-Quinolyl Moieties [2]

| Compound | R (Terminal Group) | IC₅₀ (nM) vs. P. falciparum (FcB1 strain) | % Inhibition of β-hematin formation (at 200 µM) | CC₅₀ (µM) vs. MRC-5 cells | Selectivity Index (CC₅₀/IC₅₀) |

| 4 | 2-Benzimidazole | 87.3 | 63.6 | 16 | 183 |

| 5 | 2-Benzoxazole | 1333 | >200 | >100 | >75 |

| 6 | Phenyl | 454 | Not Determined | 21 | 46 |

| 7 | Naphthyl | 121 | 98% | 6.5 | 54 |

| 8 | 4-Chlorophenyl (amine linker) | 40.6 | 94.7 | 13 | 320 |

| 9 | 4-Methoxyphenyl (amine linker) | 111 | 170 | 12 | 108 |

| 10 | 4-Chlorophenyl (amide linker) | 4433 | >200 | 57.7 | 13 |

| 11 | 4-Methoxyphenyl (amide linker) | 5267 | 0% | 93 | 18 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and evaluation of 1,4-bis(3-aminopropyl)piperazine libraries.

In Vitro Antimalarial Activity Assay

This protocol is adapted from the methodologies used in the primary literature for testing the efficacy of the synthesized compounds against P. falciparum.

-

Parasite Strain: A chloroquine-resistant strain of P. falciparum, such as FcB1, is used.

-

Culture Conditions: Parasites are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃. Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Assay Procedure:

-

Asynchronous parasite cultures with a parasitemia of 1-2% are synchronized by treatment with 5% D-sorbitol.

-

Serial dilutions of the test compounds are prepared in culture medium in a 96-well microtiter plate.

-

Infected erythrocytes are added to each well to achieve a final hematocrit of 1.5% and a parasitemia of 0.5%.

-

The plates are incubated for 48 hours under the conditions described above.

-

Parasite growth is quantified by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by using a fluorescent DNA-intercalating dye like SYBR Green I.

-

The 50% inhibitory concentration (IC₅₀) is determined by fitting the dose-response data to a sigmoidal curve.

-

Cytotoxicity Assay

This protocol outlines the procedure for assessing the toxicity of the compounds against a human cell line.

-

Cell Line: MRC-5 human lung fibroblast cell line is typically used.

-

Culture Conditions: Cells are grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

The plates are incubated for 72 hours.

-

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The absorbance is measured at 570 nm.

-

The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.

-

β-Hematin Formation Inhibition Assay

This assay determines the ability of the compounds to inhibit the formation of hemozoin, a key detoxification process for the malaria parasite.

-

Reagents: Hemin, oleic acid, and the test compounds.

-

Assay Procedure:

-

A solution of hemin in DMSO is added to the wells of a 96-well plate.

-

The test compounds at various concentrations are added to the wells.

-

The formation of β-hematin is initiated by the addition of a solution of oleic acid in acetate buffer (pH 4.8).

-

The plate is incubated at 37°C for 18 hours to allow for β-hematin formation.

-

The plate is centrifuged, and the supernatant is removed. The remaining pellet is washed with DMSO to remove unreacted hemin.

-

The β-hematin pellet is dissolved in a solution of NaOH.

-

The amount of β-hematin is quantified by measuring the absorbance at 405 nm.

-

The percentage of inhibition is calculated relative to a control without any inhibitor.

-

Visualizing the Drug Discovery and Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the workflow of the drug discovery process and the proposed mechanisms of action for the 1,4-bis(3-aminopropyl)piperazine antimalarial compounds.

Caption: Antimalarial Drug Discovery Workflow.

Caption: Proposed Mechanisms of Antimalarial Action.

Discussion and Future Directions

The 1,4-bis(3-aminopropyl)piperazine scaffold has proven to be a versatile platform for the development of potent antimalarial agents. The initial hypothesis, centered on a chloroquine-like mechanism of inhibiting β-hematin formation, has been well-supported by experimental data for many derivatives.[2][3] The ability of these compounds to accumulate in the acidic food vacuole of the parasite and interfere with heme detoxification is a key component of their antimalarial activity.

However, a significant finding is that the mechanism of action for this class of compounds is not monolithic.[4][5] Fluorescence studies have indicated that some derivatives are localized outside the food vacuole, suggesting the existence of alternative targets.[4][5] One such identified target is the cytosolic aminopeptidase, Pfa-M1.[4] This dual-target potential is highly advantageous in the context of combating drug resistance, as it is more challenging for the parasite to develop resistance to a compound that acts on multiple pathways.

The structure-activity relationship (SAR) studies have provided valuable insights for lead optimization. For instance, the nature of the terminal group (R) and the linker (amine vs. amide) significantly impacts the antimalarial potency and the ability to inhibit β-hematin formation.[1][2] The higher selectivity indices of several compounds compared to chloroquine highlight their potential for a better therapeutic window.[1]

Future research in this area should focus on:

-

Elucidating the precise binding mode of these compounds with both β-hematin and Pfa-M1 to enable structure-based drug design.

-

Expanding the chemical diversity of the libraries to further optimize potency, selectivity, and pharmacokinetic properties.

-

Conducting in vivo efficacy and toxicity studies for the most promising lead compounds to assess their potential for clinical development.

-

Investigating the potential for combination therapies with existing antimalarial drugs to enhance efficacy and delay the onset of resistance.

References

- 1. Synthesis and in vitro and in vivo antimalarial activity of N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antimalarial evaluation of new 1,4-bis(3-aminopropyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,4-bis(3-aminopropyl)piperazine libraries: from the discovery of classical chloroquine-like antimalarials to the identification of new targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

Methodological & Application

Application Notes and Protocols: 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone in Antimicrobial Agent Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs, including a variety of potent antimicrobial agents. The inherent structural features of piperazine, particularly the presence of two nitrogen atoms, allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone is a versatile synthetic intermediate, offering multiple reactive sites for the construction of a library of potential antimicrobial compounds. The terminal primary amine of the aminopropyl side chain serves as a key functional handle for derivatization, allowing for the introduction of various pharmacologically active moieties. The acetyl group on the piperazine nitrogen modulates the basicity and lipophilicity of the core structure.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel antimicrobial candidates. The protocols focus on three principal synthetic strategies: amide bond formation, sulfonamide synthesis, and reductive amination, to generate a diverse set of derivatives for antimicrobial screening.

Synthetic Strategies and Applications

The primary amino group of this compound is a nucleophilic center that can readily react with various electrophiles to form stable covalent bonds. This allows for the facile synthesis of a wide range of derivatives. The following sections outline key synthetic transformations and their relevance in the context of antimicrobial drug discovery.

Synthesis of Fluoroquinolone-Piperazine Conjugates via Amide Coupling

Fluoroquinolones are a class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Many clinically successful fluoroquinolones, such as ciprofloxacin and norfloxacin, feature a piperazine ring at the C-7 position, which is crucial for their antibacterial activity and spectrum.[1] By coupling a fluoroquinolone carboxylic acid with the primary amine of this compound, novel conjugates can be synthesized. These conjugates may exhibit enhanced potency, altered spectrum of activity, or improved pharmacokinetic properties.

Logical Workflow for Amide Coupling:

Caption: Workflow for the synthesis of fluoroquinolone-piperazine conjugates.

Synthesis of Sulfonamide Derivatives

The sulfonamide functional group is a key component of sulfa drugs, the first class of synthetic antimicrobial agents. This moiety acts by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The incorporation of a sulfonamide group onto the this compound scaffold can lead to compounds with a distinct mechanism of action from that of fluoroquinolones, potentially effective against strains resistant to other antibiotic classes.

Logical Workflow for Sulfonamide Synthesis:

Caption: Workflow for the synthesis of piperazine-sulfonamide derivatives.

Synthesis of N-Alkylated Derivatives via Reductive Amination

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds. Reacting the primary amine of this compound with various aldehydes or ketones in the presence of a reducing agent generates N-alkylated derivatives. This strategy allows for the introduction of a wide range of substituents, including aliphatic, aromatic, and heterocyclic moieties, which can significantly influence the antimicrobial activity and physicochemical properties of the resulting compounds.

Logical Workflow for Reductive Amination:

Caption: Workflow for the synthesis of N-alkylated piperazine derivatives.

Experimental Protocols

The following are detailed protocols for the synthesis of antimicrobial agent candidates starting from this compound.

Protocol 1: Synthesis of a Ciprofloxacin-Piperazine Amide Conjugate

Objective: To synthesize 1-(4-(3-((1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonyl)amino)propyl)piperazin-1-yl)ethanone.

Materials:

-

This compound

-

Ciprofloxacin carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of ciprofloxacin carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIPEA (3.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired ciprofloxacin-piperazine amide conjugate.

Protocol 2: Synthesis of a Benzenesulfonamide Derivative

Objective: To synthesize N-(3-(4-acetylpiperazin-1-yl)propyl)benzenesulfonamide.

Materials:

-

This compound

-

Benzenesulfonyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, wash the mixture with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure sulfonamide derivative.

Protocol 3: Synthesis of an N-Benzylated Derivative via Reductive Amination

Objective: To synthesize 1-(4-(3-(benzylamino)propyl)piperazin-1-yl)ethanone.

Materials:

-

This compound

-

Benzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCE, add benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to obtain the desired N-benzylated product.

Data Presentation: Antimicrobial Activity

The synthesized compounds should be evaluated for their in vitro antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the potency of an antimicrobial agent. The following table presents hypothetical MIC data for the proposed derivatives, based on published data for structurally related compounds, to illustrate the expected outcomes.[2][3][4]

| Compound ID | Derivative Type | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |